molecular formula C16H24N2O3 B13832537 N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide

N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide

Cat. No.: B13832537
M. Wt: 292.37 g/mol
InChI Key: IWZQGXVLSYLCBN-UHFFFAOYSA-N
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Description

N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE;2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID is a complex organic compound that combines the properties of both an amide and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETIC ACID with 2-DIETHYLAMINOETHYLAMINE in the presence of a coupling agent such as N,N’-DICYCLOHEXYLCARBODIIMIDE (DCC) and 4-DIMETHYLAMINOPYRIDINE (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide formation reaction under controlled conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as POTASSIUM PERMANGANATE or CHROMIUM TRIOXIDE.

    Reduction: Reduction reactions can be carried out using reducing agents like LITHIUM ALUMINUM HYDRIDE or SODIUM BOROHYDRIDE.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: POTASSIUM PERMANGANATE in acidic or basic medium.

    Reduction: LITHIUM ALUMINUM HYDRIDE in anhydrous ether.

    Substitution: NUCLEOPHILES such as AMINES or ALCOHOLS under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE
  • N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE;2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID

Uniqueness

N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE;2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID is unique due to its dual functional groups, which provide a wide range of reactivity and potential applications. Its combination of amide and carboxylic acid functionalities allows it to participate in diverse chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(2-methyl-1,3-benzodioxol-2-yl)acetamide

InChI

InChI=1S/C16H24N2O3/c1-4-18(5-2)11-10-17-15(19)12-16(3)20-13-8-6-7-9-14(13)21-16/h6-9H,4-5,10-12H2,1-3H3,(H,17,19)

InChI Key

IWZQGXVLSYLCBN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CC1(OC2=CC=CC=C2O1)C

Origin of Product

United States

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